molecular formula C8H7F3N2O2 B6217319 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid CAS No. 2751620-05-8

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid

Cat. No. B6217319
CAS RN: 2751620-05-8
M. Wt: 220.1
InChI Key:
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Description

1-(1-(Trifluoromethyl)-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, also known as TFPCA, is a cyclopropane carboxylic acid derivative that has been found to have a variety of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines. It has also been used in the study of the role of enzymes in signal transduction pathways, and in the development of new antibiotics. Additionally, 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has been used in the synthesis of a variety of compounds, such as 2-trifluoromethyl-1H-pyrazol-3-yl-cyclopropane-1-carboxylic acid, which has been used in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is not yet fully understood. However, it is believed that the molecule binds to the active site of the enzyme dihydroorotate dehydrogenase, which blocks the enzyme from catalyzing its reaction. This prevents the enzyme from producing the necessary pyrimidines, which results in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines. Additionally, it has been found to inhibit the activity of signal transduction pathways, as well as the activity of some antibiotics.

Advantages and Limitations for Lab Experiments

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is its high efficiency and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, such as its low solubility in water and its potential toxicity.

Future Directions

There are a number of potential future directions for 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid. One potential direction is the further study of the molecule's mechanism of action. Additionally, further research could be done on its potential applications in the development of new drugs and antibiotics. Additionally, further research could be done on its potential toxicity and its potential for use in medical treatments. Finally, further research could be done on its potential for use in signal transduction pathways and its potential for use in the synthesis of new compounds.

Synthesis Methods

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is synthesized through a series of reactions, beginning with the reaction of 1-(1-chloro-1H-pyrazol-3-yl)-cyclopropane-1-carboxylic acid and trifluoromethanesulfonic acid in dichloromethane, which yields the desired 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid. This reaction is relatively simple and can be completed in a short amount of time. The reaction is also highly efficient, with yields of up to 97% reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "1-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid", "1. Dissolve 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in DMF.", "2. Add DCC and TEA to the solution and stir for 1 hour at room temperature.", "3. Filter the resulting precipitate and wash with diethyl ether.", "4. Recrystallize the product from ethanol to obtain pure 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.", "Step 2: Synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid", "1. Dissolve cyclopropane-1-carboxylic acid and 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in DMF.", "2. Add HCl and NaOH to adjust the pH to 7-8.", "3. Add DCC and TEA to the solution and stir for 1 hour at room temperature.", "4. Filter the resulting precipitate and wash with diethyl ether.", "5. Recrystallize the product from ethanol to obtain pure 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid.", "Step 3: Purification of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid", "1. Dissolve the crude product in water.", "2. Add NaCl and MgSO4 to the solution and stir for 30 minutes.", "3. Filter the solution and evaporate the solvent to obtain pure 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid." ] }

CAS RN

2751620-05-8

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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